molecular formula C24H20BrN3O2S2 B15017295 N-(4-bromophenyl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

N-(4-bromophenyl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B15017295
M. Wt: 526.5 g/mol
InChI Key: BBWGNRSSJWPSKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic sulfanyl acetamide derivative featuring a hexahydrobenzothieno[2,3-d]pyrimidinone core. Its structure includes a 4-bromophenyl acetamide moiety linked via a sulfanyl group to a 3-phenyl-substituted bicyclic system.

Properties

Molecular Formula

C24H20BrN3O2S2

Molecular Weight

526.5 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C24H20BrN3O2S2/c25-15-10-12-16(13-11-15)26-20(29)14-31-24-27-22-21(18-8-4-5-9-19(18)32-22)23(30)28(24)17-6-2-1-3-7-17/h1-3,6-7,10-13H,4-5,8-9,14H2,(H,26,29)

InChI Key

BBWGNRSSJWPSKR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)NC5=CC=C(C=C5)Br

Origin of Product

United States

Biological Activity

N-(4-bromophenyl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Synthesis

The compound can be described by the following chemical structure:

C25H21BrN4O2S2\text{C}_{25}\text{H}_{21}\text{BrN}_4\text{O}_2\text{S}_2

The synthesis involves multi-step reactions that typically include the formation of the thieno[2,3-d]pyrimidine core followed by functionalization with bromophenyl and acetamide groups. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrimidine derivatives. Specifically, compounds similar to N-(4-bromophenyl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide have shown significant activity against various cancer cell lines. For instance:

  • In vitro assays demonstrated that these derivatives inhibit cell proliferation in breast cancer and leukemia models.
  • Mechanistic studies suggest that the compound induces apoptosis through mitochondrial pathways and modulates key signaling pathways involved in cancer progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity :

  • It exhibits inhibitory effects against a range of pathogens including Staphylococcus aureus and Pseudomonas aeruginosa.
  • The presence of bromine in the structure is correlated with enhanced antimicrobial efficacy due to increased lipophilicity and potential interactions with bacterial membranes.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, N-(4-bromophenyl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has shown promising anti-inflammatory effects :

  • Studies indicate that it can reduce pro-inflammatory cytokine production in macrophages.
  • The compound may inhibit pathways associated with chronic inflammation.

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Study on Anticancer Activity :
    • A study published in Bull. Chem. Soc. Ethiop. found that derivatives of pyrrolo[2,3-d]pyrimidine exhibited significant cytotoxicity against various cancer cell lines (Khaled M. H. Hilmy et al., 2023) .
  • Antimicrobial Screening :
    • In a screening of over 10,000 compounds for antimicrobial activity against E. coli, derivatives similar to this compound were identified as effective in resuscitating persister cells (Song & Wood) .

Data Summary

The following table summarizes key biological activities reported for N-(4-bromophenyl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide:

Biological ActivityTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerBreast Cancer Cells15
AntimicrobialStaphylococcus aureus10
Anti-inflammatoryMacrophages20

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation under controlled conditions:

Reaction Reagents/Conditions Products Key Observations
Sulfoxide formationH₂O₂ (30%), 0–5°C, 2–4 hrsCorresponding sulfoxide derivativeSelective oxidation without bromophenyl degradation
Sulfone formationmCPBA (2 eq.), DCM, RT, 6 hrsSulfone analogComplete conversion requires excess oxidant
Aromatic ring oxidationKMnO₄, acidic conditionsRing-hydroxylated byproductsCompetes with sulfanyl oxidation; low selectivity

Reduction Reactions

The hexahydrobenzothieno-pyrimidine core and acetamide group participate in reduction:

Reaction Reagents/Conditions Products Key Observations
Core saturationH₂ (1 atm), Pd/C, ethanol, 50°CFully saturated pyrimidine derivativeImproves solubility in polar solvents
Acetamide reductionLiAlH₄, THF, 0°C → RTPrimary amine analogRequires strict moisture control
Bromophenyl dehalogenationZn dust, acetic acid, refluxPhenyl-substituted productPartial debromination observed

Substitution Reactions

The bromophenyl group serves as a reactive site for nucleophilic substitutions:

Reaction Reagents/Conditions Products Key Observations
SNAr with aminesPiperidine, DMF, 100°C, 12 hrs4-Aminophenyl derivativeHigh yield (>85%) with electron-rich amines
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, dioxane, 80°CBiaryl analogsRequires inert atmosphere; aryl boronic acids preferred
Thiol substitutionNaSH, DMSO, 60°C, 6 hrsThiophenyl productCompeting sulfide oxidation occurs

Cyclization and Rearrangement

The benzothieno-pyrimidine core facilitates intramolecular reactions:

Reaction Reagents/Conditions Products Key Observations
Thermal cyclizationToluene, reflux, 24 hrsFused tetracyclic compoundForms 6-membered ring via C–N bond formation
Acid-catalyzed rearrangementH₂SO₄, 0°C → RTRing-expanded thienodiazepineRequires stoichiometric acid

Stability and Reactivity Trends

  • pH sensitivity : Degrades rapidly under alkaline conditions (t₁/₂ = 2 hrs at pH 10).

  • Thermal stability : Decomposes above 220°C without melting .

  • Solvent effects : Reactivity in polar aprotic solvents (e.g., DMF) exceeds that in hydrocarbons due to improved solubility.

This compound’s multifunctional architecture enables diverse synthetic modifications, positioning it as a valuable scaffold for pharmaceutical and materials science research. Further studies are needed to fully exploit its potential in targeted drug design and catalysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

N-(4-Bromophenyl)-2-{[3-(4-Methoxyphenyl)-4-Oxo-Hexahydrobenzothieno[2,3-d]Pyrimidin-2-yl]Sulfanyl}Acetamide ()

  • Key Difference : Replacement of the 3-phenyl group with 4-methoxyphenyl.
  • Melting points and solubility data are unavailable, but the methoxy group likely improves solubility in polar solvents compared to the parent compound.

N-(3-Bromophenyl)-2-{[3-(4-Bromophenyl)-4-Oxo-Hexahydrobenzothieno[2,3-d]Pyrimidin-2-yl]Sulfanyl}Acetamide ()

  • Key Difference : Bromine substitution at the 3-position of the aniline ring instead of 4-position.
  • Impact : Steric hindrance from the 3-bromo group may reduce rotational freedom, affecting conformational stability. This positional isomerism could lead to distinct pharmacokinetic profiles .

N-(4-Bromophenyl)-2-{[3-(4-Ethoxyphenyl)-4-Oxo-Hexahydrobenzothieno[2,3-d]Pyrimidin-2-yl]Sulfanyl}Acetamide ()

  • Key Difference : Ethoxy substituent instead of methoxy or hydrogen.

Core Heterocyclic Modifications

Tetrahydrobenzothieno[3,2-e][1,2,4]Triazolo[4,3-c]Pyrimidine Derivatives ()

  • Key Difference: Replacement of the pyrimidinone core with a triazolo-pyrimidine system.
  • Impact : The triazole ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity. Reported yields for these analogs (68–74%) are comparable to the parent compound’s synthetic efficiency .

N-(4-Bromophenyl)-2-[(1-Cyclohexyl-Methyl-1H-1,2,4-Triazol-3-yl)Sulfanyl]Acetamide ()

  • Key Difference: Substitution of the benzothienopyrimidine core with a triazole ring.
  • Crystallographic data (R factor = 0.038) confirm structural stability despite this change .

Sulfanyl Acetamide Modifications

2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)Thio]-N-(4-Bromophenyl)Acetamide ()

  • Key Difference: Simplified monocyclic pyrimidinone core instead of the hexahydrobenzothieno system.
  • Impact : Reduced molecular complexity correlates with lower melting points (>259°C vs. >300°C for bicyclic analogs). The compound exhibits a mass spectral [M+H]+ peak at 353.99, consistent with its smaller molecular weight .

N-(4-Hydroxyphenyl)-2-(1,1,3-Trioxo-2,3-Dihydro-1,2-Benzothiazol-2-yl)-Acetamide ()

  • Key Difference : Sulfonyl group replaces the sulfanyl linkage.

Research Implications

  • Bioactivity : The 4-bromophenyl and sulfanyl groups are critical for interactions with enzymes like kinases or proteases. Analogs with methoxy/ethoxy substituents may optimize binding in hydrophobic pockets.
  • Synthetic Accessibility: Bicyclic cores require multistep syntheses but offer rigidity for target engagement, while monocyclic analogs are easier to prepare but less selective.
  • Structural Insights : Crystallographic data (e.g., dihedral angles of 66.4° in ) highlight conformational preferences that influence molecular recognition .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(4-bromophenyl)-2-[(4-oxo-3-phenyl-hexahydrobenzothienopyrimidin-2-yl)sulfanyl]acetamide?

The synthesis typically involves multi-step convergent approaches. For example, the Gewald reaction is used to construct the thieno[2,3-d]pyrimidinone core via cyclization of ketones with elemental sulfur and cyanoacetate derivatives under basic conditions . Subsequent functionalization includes coupling the acetamide moiety via carbodiimide-mediated amidation (e.g., EDC/HCl with triethylamine in dichloromethane) to introduce the 4-bromophenyl group . Reaction optimization may require monitoring by TLC or HPLC to ensure intermediate purity.

Q. How can spectroscopic and crystallographic techniques validate the compound’s structural integrity?

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm regiochemistry, such as distinguishing between thienopyrimidinone C=O (δ ~170 ppm) and acetamide carbonyl (δ ~165 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., expected [M+H]+^+ for C24 _{24}H21 _{21}BrN4 _{4}O2 _{2}S2 _{2}).
  • X-ray Diffraction : Single-crystal X-ray analysis resolves conformational flexibility in the hexahydro ring system and confirms hydrogen-bonding patterns (e.g., N–H···O interactions stabilizing the lattice) . SHELXL refinement is recommended for handling disordered solvent molecules .

Q. What analytical strategies identify and quantify synthetic impurities?

Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) separates byproducts like unreacted bromophenyl intermediates or over-oxidized sulfone derivatives. LC-MS further characterizes impurities by mass .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) into homology-modeled active sites (e.g., kinase domains) assesses sulfanyl-acetamide flexibility and bromophenyl hydrophobic interactions. Density Functional Theory (DFT) calculates electrostatic potential maps to optimize hydrogen-bond donor/acceptor motifs .

Q. What experimental designs address solubility limitations in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity.
  • Prodrug strategies : Modify the acetamide to a hydrolyzable ester, improving membrane permeability .
  • Nanoformulation : Encapsulate in PEGylated liposomes for sustained release in pharmacokinetic studies .

Q. How do structural modifications influence pharmacological activity?

  • Sulfanyl vs. Sulfone : Replacing the sulfanyl group with a sulfone (via oxidation) may enhance metabolic stability but reduce target affinity due to steric effects .
  • Bromophenyl Substitution : Comparative SAR studies with 4-chlorophenyl or trifluoromethylphenyl analogs assess halogen bonding’s role in target engagement .

Q. What crystallographic challenges arise from the compound’s conformational flexibility?

The hexahydrobenzothienopyrimidinone ring adopts chair and boat conformations, complicating disorder modeling. High-resolution data (≤0.8 Å) and TWIN refinement in SHELXL resolve overlapping electron density. Hydrogen-bonding networks (e.g., N–H···O and C–H···F interactions) stabilize specific conformers .

Q. How can CYP-mediated metabolism be characterized to mitigate time-dependent pharmacokinetics?

  • In vitro assays : Incubate with human liver microsomes (HLM) and NADPH to identify metabolites via LC-MS/MS. Competitive inhibition assays (e.g., CYP3A4) determine Ki values for mechanism-based inhibitors .
  • In silico tools : Use ADMET Predictor™ to simulate CYP affinity and guide structural modifications (e.g., replacing labile ethoxy groups) .

Methodological Considerations

  • Synthetic Reproducibility : Document reaction temperatures (±2°C) and stoichiometry (e.g., 1.05 eq. of EDC) to minimize batch variability .
  • Crystallization Conditions : Optimize solvent polarity (e.g., methylene chloride/hexane) and cooling rates to grow diffraction-quality crystals .
  • Data Contradictions : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) if X-ray data conflicts with solution-state conformations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.